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Compound of Interest

Compound Name: Enrasentan

Cat. No.: B1671347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Enrasentan (also known by its development code SB-217242) is a potent, orally active

nonpeptide antagonist of the endothelin (ET) receptors.[1] It exhibits a higher affinity for the

endothelin type A (ETA) receptor, while also antagonizing the endothelin type B (ETB) receptor,

classifying it as a mixed antagonist.[1][2] Endothelins are powerful vasoconstrictor peptides

implicated in the pathophysiology of various cardiovascular diseases, including hypertension

and heart failure.[3] Enrasentan was developed to investigate the therapeutic potential of

blocking the endothelin system. It progressed to Phase II clinical trials for heart failure but was

ultimately discontinued.[2] This guide provides a comprehensive overview of its chemical

structure, properties, pharmacology, and the experimental methodologies used in its

evaluation.

Chemical Structure and Properties
Enrasentan is an indane derivative with a complex stereochemistry. Its chemical and physical

properties are summarized below.
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Identifier Value

IUPAC Name

(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-

hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-

2,3-dihydro-1H-indene-2-carboxylic acid

Synonyms SB-217242, SB 217242, ENRASENTANUM

CAS Number 167256-08-8

Molecular Formula C₂₉H₃₀O₈

Canonical SMILES

CCCOC1=CC2=C(C=C1)--INVALID-LINK--

OC)OCCO)C(=O)O">C@@HC4=CC5=C(C=C4

)OCO5

InChI

InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-

22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-

30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-

16-36-23/h4-9,13-15,26-28,30H,3,10-

12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1

InChIKey GLCKXJLCYIJMRB-UPRLRBBYSA-N

Physicochemical Properties
Property Value Source

Molecular Weight 506.55 g/mol

Appearance White solid powder

Water Solubility (Predicted) 0.00434 mg/mL

logP (Predicted) 4.81

pKa (Strongest Acidic,

Predicted)
3.71

Storage Conditions
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year
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Pharmacology
Mechanism of Action
Enrasentan functions as a competitive antagonist at both ETA and ETB receptors. The

endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-

3) to these G-protein coupled receptors.

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1

leads to potent and sustained vasoconstriction.

ETB Receptors: Found on endothelial cells, their stimulation can lead to the release of

vasodilators like nitric oxide and prostacyclin. However, ETB receptors are also present on

smooth muscle cells where they can mediate vasoconstriction.

By blocking these receptors, Enrasentan inhibits the physiological effects of endothelin,

leading to vasodilation and a reduction in blood pressure.

Ligand Receptors
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Endothelin Receptor Signaling Pathway and Point of Enrasentan Inhibition.

Pharmacodynamics
Enrasentan's affinity for human cloned endothelin receptors was determined through

competitive binding assays. The compound demonstrates approximately 100-fold greater

selectivity for the ETA receptor over the ETB receptor.
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Receptor Subtype Ligand Kᵢ (nM)

Human ETA Enrasentan (SB-217242) 1.1

Human ETB Enrasentan (SB-217242) 111

Human ETA Atrasentan 0.0551

Human ETB Atrasentan 4.80

Human ETA Bosentan 4.75

Human ETB Bosentan 40.9

Data for Enrasentan from

Ohlstein et al. (1996). Data for

Atrasentan and Bosentan from

Tsuruda et al. (2002) for

comparison.

The functional antagonist activity of Enrasentan was assessed in isolated tissue preparations.

The equilibrium dissociation constant (Kb) values indicate potent antagonism of ETA-mediated

vasoconstriction.

Tissue Preparation Receptor Target Agonist Kb (nM)

Rat Isolated Aorta ETA Endothelin-1 4.4

Human Isolated

Pulmonary Artery
ETA Endothelin-1 5.0

Rabbit Isolated

Pulmonary Artery
ETB Sarafotoxin S6c 352

In animal models, orally administered Enrasentan produced a dose-dependent inhibition of the

pressor response to exogenously administered Endothelin-1 in conscious rats. In a rat model of

hypertension induced by a high-fructose diet, Enrasentan treatment normalized blood

pressure and reduced associated renal and cardiac damage.

Pharmacokinetics
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Pharmacokinetic studies in rats demonstrated that Enrasentan is well-absorbed after oral

administration with good bioavailability.

Parameter Route Value Species

Bioavailability (F) Intraduodenal 66% Rat

Plasma Half-life (t₁/₂) Intraduodenal 3.3 hours Rat

Systemic Clearance

(CL)
Intraduodenal 27.3 mL/min/kg Rat

In Vitro Permeability Caco-2 cells High N/A

Key Experimental Protocols
This section details the methodologies employed in the preclinical characterization of

Enrasentan.

Receptor Binding Assays
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Workflow for Receptor Binding Affinity Determination.
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Protocol:

Membrane Preparation: Membranes were prepared from cells stably expressing either

human cloned ETA or ETB receptors.

Binding Reaction: Membranes were incubated with a fixed concentration of [¹²⁵I]-Endothelin-

1 (as the radioligand) in the absence or presence of increasing concentrations of

Enrasentan.

Separation: The reaction was terminated by rapid filtration through glass fiber filters to

separate the membrane-bound radioligand from the free radioligand.

Quantification: The radioactivity retained on the filters was quantified using a gamma

counter.

Data Analysis: The data were used to generate concentration-dependent displacement

curves. The IC₅₀ values (concentration of antagonist that inhibits 50% of specific binding)

were determined and then converted to Kᵢ (inhibition constant) values using the Cheng-

Prusoff equation.

In Vitro Functional Antagonism in Isolated Arteries
Protocol:

Tissue Preparation: Arterial rings (e.g., rat aorta, human pulmonary artery) were isolated and

mounted in organ baths containing a physiological salt solution, maintained at 37°C and

aerated with 95% O₂/5% CO₂.

Equilibration: Tissues were allowed to equilibrate under a resting tension.

Antagonist Incubation: Tissues were pre-incubated with either vehicle or various

concentrations of Enrasentan for a set period.

Agonist Challenge: Cumulative concentration-response curves to an agonist (e.g.,

Endothelin-1 for ETA, Sarafotoxin S6c for ETB) were generated.

Data Analysis: The antagonist effect was quantified by the rightward shift of the agonist

concentration-response curve. The equilibrium dissociation constant (Kb) was calculated
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using the Schild equation. A parallel shift in the curves is indicative of competitive

antagonism.

In Vivo Antihypertensive Efficacy in a Rat Model
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Click to download full resolution via product page

Workflow for the In Vivo Antihypertensive Study.

Protocol:

Animal Model: Hypertension was induced in Wistar-Kyoto (WKY) rats by feeding them a

high-fructose diet for one month.

Treatment Groups: The hypertensive rats were divided into groups and treated for an

additional month with either placebo, Enrasentan, or hydralazine (as a comparator

antihypertensive agent) while continuing the high-fructose diet.

Blood Pressure Measurement: Systolic blood pressure was monitored throughout the study.

Organ Damage Assessment: At the end of the study, cardiac and renal tissues were

collected for histological analysis to assess target organ damage.

Outcome: Enrasentan was found to normalize blood pressure and reduce cardiac and renal

damage, an effect not fully replicated by hydralazine despite similar blood pressure control,

suggesting organ-protective effects beyond simple blood pressure reduction.

Clinical Development
Enrasentan was evaluated in patients with heart failure. A Phase II study compared

Enrasentan (60-90 mg/day) with the ACE inhibitor enalapril (10-20 mg/day) in 72

asymptomatic patients with left ventricular (LV) dysfunction. The primary endpoint was the

change in LV end-diastolic volume index (EDVI) after six months. The study found that enalapril

decreased LV EDVI, indicating favorable remodeling, whereas Enrasentan was associated

with an increase in LV EDVI. Another study, the Enrasentan Cooperative Randomized

Evaluation (ENCOR), investigated its effects in patients with NYHA class II-III heart failure, but

the results were not fully published and reportedly showed no benefit over placebo. These

findings led to the discontinuation of its clinical development for heart failure.

Conclusion
Enrasentan is a well-characterized, potent, and orally bioavailable mixed ETA/ETB receptor

antagonist with a clear preference for the ETA receptor. Preclinical studies robustly
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demonstrated its ability to block endothelin signaling and produce significant antihypertensive

and organ-protective effects in animal models. Despite this promising preclinical profile, clinical

trials in patients with heart failure did not demonstrate a therapeutic benefit, highlighting the

complexities of translating findings from animal models to human cardiovascular disease. The

detailed data on Enrasentan's pharmacology and the experimental methods used for its

characterization remain valuable for researchers in the field of endothelin biology and

cardiovascular drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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